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Compound of Interest

Compound Name: (Chloromethyl)trichlorosilane

Cat. No.: B074141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

(Chloromethyl)trichlorosilane (CAS No. 1558-25-4), a versatile organosilicon compound

used in a variety of synthetic applications. This document compiles available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed

experimental protocols for obtaining these spectra. The information is intended to aid

researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (Chloromethyl)trichlorosilane.

Due to the limited availability of public experimental data for certain spectroscopic techniques,

some values are estimated based on data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Nucleus Solvent
Chemical
Shift (δ)
[ppm]

Multiplicity
Coupling
Constant
(J) [Hz]

Notes

¹H CDCl₃ ~3.3 - 3.5 Singlet N/A

The chemical

shift is for the

-CH₂- group.

The exact

value can be

influenced by

solvent and

concentration

. A spectrum

is available

on

SpectraBase[

1].

¹³C CDCl₃
~30 - 40

(estimated)
Singlet N/A

The

estimated

chemical shift

is for the -

CH₂- carbon.

For

comparison,

the

chloromethyl

carbon in

chloro(chloro

methyl)dimet

hylsilane

appears in

this region[2].

²⁹Si CDCl₃ ~ -5 to -15

(estimated)

Singlet N/A The

estimated

chemical shift

is based on

the analysis
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of various

chlorosilanes.

The chemical

shift is

sensitive to

the number of

chlorine

atoms and

other

substituents

on the silicon

atom[3][4][5]

[6].

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode Intensity

~2970 - 2880 C-H Stretch Medium

1395 Si-CH₂Cl -

1180 Si-CH₂Cl -

~830 - 780 C-Cl Stretch Strong

~620 - 550 Si-Cl Stretch (asymmetric) Strong

~490 - 460 Si-Cl Stretch (symmetric) Strong

Note: The assignments for Si-CH₂Cl are based on general correlations for organosilicon

compounds[7]. The Si-Cl stretching frequencies are characteristic for trichlorosilyl groups.

Mass Spectrometry (Electron Ionization)
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m/z Ratio Proposed Fragment Ion Notes

182/184/186/188 [CH₂ClSiCl₃]⁺

Molecular ion peak cluster,

showing the characteristic

isotopic pattern for four

chlorine atoms.

147/149/151 [SiCl₃]⁺

Loss of the chloromethyl

radical (•CH₂Cl). This is often a

prominent peak.

133/135/137 [CH₂SiCl₂]⁺
Loss of a chlorine radical from

the molecular ion.

113/115/117 [SiCl₂]⁺•
Loss of a chlorine and a

chloromethyl radical.

49/51 [CH₂Cl]⁺ Chloromethyl cation.

Note: The presence of multiple chlorine atoms results in complex isotopic patterns for the

molecular ion and chlorine-containing fragments[8].

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. Given the moisture-sensitive and corrosive nature of (Chloromethyl)trichlorosilane,

appropriate handling precautions, such as working in a fume hood and using dry glassware

and solvents, are essential.

NMR Spectroscopy (¹H, ¹³C, ²⁹Si)
2.1.1 Sample Preparation (Moisture-Sensitive Compound)

Solvent Preparation: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃),

from a fresh, sealed ampoule or a bottle that has been stored over molecular sieves (3 Å) to

ensure it is anhydrous[9].

Sample Handling: Perform all sample manipulations in a dry atmosphere, such as a glove

box or under a stream of inert gas (e.g., nitrogen or argon)[10].
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Procedure: a. Using a dry syringe, transfer approximately 0.5-0.7 mL of the deuterated

solvent into a clean, dry 5 mm NMR tube. b. Add 1-2 drops of

(Chloromethyl)trichlorosilane to the solvent in the NMR tube. c. Cap the NMR tube

securely. If not using a J. Young tube, wrap the cap with Parafilm to prevent atmospheric

moisture ingress. d. Gently invert the tube several times to ensure the sample is thoroughly

mixed.

2.1.2 Instrument Parameters

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

¹H NMR:

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 or more, due to the low natural abundance of ¹³C.

²⁹Si NMR:

Pulse Sequence: Inverse-gated proton decoupling to suppress the negative Nuclear

Overhauser Effect (NOE).
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 10-30 seconds, due to the long relaxation times of ²⁹Si nuclei.

Number of Scans: A significant number of scans are typically required due to the low

sensitivity of the ²⁹Si nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy
2.2.1 Sample Preparation (Liquid Film/ATR)

Attenuated Total Reflectance (ATR): a. Ensure the ATR crystal (e.g., diamond or ZnSe) is

clean and dry. b. Acquire a background spectrum of the clean, empty ATR crystal. c. Place a

single drop of (Chloromethyl)trichlorosilane directly onto the ATR crystal. d. Acquire the

sample spectrum.

Liquid Film (Transmission): a. Use salt plates (e.g., NaCl or KBr) that are transparent in the

mid-IR region and have been stored in a desiccator. b. In a fume hood, place one drop of the

liquid sample onto the center of one salt plate. c. Carefully place the second salt plate on

top, spreading the liquid into a thin film. d. Mount the plates in the spectrometer's sample

holder and acquire the spectrum. e. Clean the plates thoroughly with a dry, non-hydroxylic

solvent (e.g., hexane or dichloromethane) immediately after use.

2.2.2 Instrument Parameters

Spectrometer: A standard FTIR spectrometer.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
2.3.1 Sample Preparation
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Solvent: Use a high-purity, volatile, and non-reactive solvent such as hexane or

dichloromethane.

Procedure: a. Prepare a dilute solution of (Chloromethyl)trichlorosilane in the chosen

solvent (e.g., 1 µL in 1 mL). b. Transfer the solution to a 2 mL autosampler vial and cap it

securely.

2.3.2 Instrument Parameters

Gas Chromatograph:

Injector: Split/splitless injector at 250 °C.

Injection Volume: 1 µL with a split ratio of 50:1.

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d.,

0.25 µm film thickness), is suitable.

Oven Program: Initial temperature of 50 °C (hold for 2 minutes), then ramp at 10 °C/min to

250 °C (hold for 5 minutes).

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C.

Mass Range: Scan from m/z 40 to 250.

Transfer Line Temperature: 280 °C.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of an organosilane compound like (Chloromethyl)trichlorosilane.
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Workflow for Spectroscopic Analysis of (Chloromethyl)trichlorosilane

Sample Handling & Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Final Reporting

Receive (Chloromethyl)trichlorosilane Sample

Handle in Inert Atmosphere
(Glovebox or N2/Ar)

Prepare NMR Sample
(Dry CDCl3)

Prepare FTIR Sample
(Neat Liquid)

Prepare GC-MS Sample
(Dilute in Hexane)

NMR Spectroscopy
(1H, 13C, 29Si) FTIR Spectroscopy GC-MS Analysis

Process NMR Data
(Chemical Shifts, Coupling)

Process FTIR Data
(Peak Picking, Functional Groups)

Process GC-MS Data
(Retention Time, Fragmentation)

Correlate Data & Elucidate Structure

Generate Spectroscopic Report
(Data Tables, Spectra, Protocols)

Click to download full resolution via product page

Caption: Spectroscopic Analysis Workflow.
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This comprehensive workflow ensures accurate and reliable characterization of

(Chloromethyl)trichlorosilane, from sample handling to final data interpretation and reporting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b074141?utm_src=pdf-body
https://www.benchchem.com/product/b074141?utm_src=pdf-custom-synthesis
https://spectrabase.com/spectrum/7yspSDiu7ex
https://www.chemicalbook.com/SpectrumEN_1719-57-9_13CNMR.htm
https://www.rsc.org/suppdata/cp/c4/c4cp01736f/c4cp01736f1.pdf
https://pubs.acs.org/doi/10.1021/acs.jpca.5b01746
https://chem.ch.huji.ac.il/nmr/techniques/1d/row3/si.html
https://www.researchgate.net/figure/The-29-Si-NMR-chemical-shifts-of-selected-chemical-species_tbl2_263707694
https://www.gelest.com/wp-content/uploads/5000A_Section1_InfraredAnalysis.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Trichloro_chloromethyl_silane
https://pubchem.ncbi.nlm.nih.gov/compound/Trichloro_chloromethyl_silane
https://nmr.chem.cornell.edu/new-users/training/nmr-sample-preparation/
https://www.researchgate.net/post/How_can_we_take_the_NMR_of_a_moisture_sensitive_compound
https://www.benchchem.com/product/b074141#spectroscopic-data-nmr-ir-mass-spec-of-chloromethyl-trichlorosilane
https://www.benchchem.com/product/b074141#spectroscopic-data-nmr-ir-mass-spec-of-chloromethyl-trichlorosilane
https://www.benchchem.com/product/b074141#spectroscopic-data-nmr-ir-mass-spec-of-chloromethyl-trichlorosilane
https://www.benchchem.com/product/b074141#spectroscopic-data-nmr-ir-mass-spec-of-chloromethyl-trichlorosilane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b074141?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

